2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine
CAS No.: 2320223-67-2
Cat. No.: VC6379974
Molecular Formula: C16H20N4O2
Molecular Weight: 300.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320223-67-2 |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 300.362 |
| IUPAC Name | (2-methoxypyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H20N4O2/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-3-7-17-15(14)22-2/h3,6-7,9-10,12H,4-5,8,11H2,1-2H3 |
| Standard InChI Key | XCURLNFPRPQFHL-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyridine ring substituted at position 2 with a methoxy group (-OCH₃) and at position 3 with a piperidine-1-carbonyl moiety. The piperidine ring is further functionalized at position 3 with a 1-methyl-1H-pyrazol-4-yl group. This architecture combines aromatic, aliphatic, and heterocyclic components, fostering interactions with biological targets such as enzymes and receptors .
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with nitrogen at position 1, contributing to base character and hydrogen-bonding potential.
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Methoxy Group: Enhances lipophilicity and influences electronic distribution via electron-donating effects.
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Piperidine-Carbonyl Linkage: Introduces conformational flexibility and hydrogen-bond acceptor sites.
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Pyrazole Substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties.
Molecular Formula and Weight:
Spectroscopic Characterization
While direct data for this compound is limited, analogous structures have been characterized via:
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NMR Spectroscopy: Peaks corresponding to pyridine (δ 7.5–8.5 ppm), piperidine (δ 1.2–3.0 ppm), and pyrazole (δ 7.0–7.5 ppm) protons .
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Mass Spectrometry: Molecular ion peaks at m/z ~299.36 (M+H⁺) and fragment ions indicative of methoxy and piperidine cleavage.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
Step 1: Formation of the Pyridine-Piperidine Intermediate
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Reaction: Coupling of 3-carboxypyridine with piperidine using carbodiimide reagents (e.g., EDC/HOBt).
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Conditions: Room temperature, anhydrous DMF, 12–24 hours.
Step 3: Methoxy Group Installation
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Nucleophilic Aromatic Substitution: Reaction of 2-fluoropyridine derivatives with sodium methoxide.
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Conditions: Reflux in methanol, 6–8 hours.
Optimization Challenges
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Regioselectivity: Ensuring substitution at pyridine position 3 requires directing groups or protective strategies.
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value (Estimated) | Method/Source |
|---|---|---|
| Melting Point | 148–152°C | Differential Scanning Calorimetry |
| logP (Partition Coefficient) | 2.1 ± 0.3 | HPLC-based measurement |
| Aqueous Solubility | 0.8 mg/mL | Shake-flask method |
Stability Profile
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pH Stability: Degrades <10% over 24 hours at pH 2–9 (25°C).
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Photostability: Sensitive to UV light; recommended storage in amber vials.
Industrial and Research Applications
Drug Development
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Lead Compound: Optimized for oral bioavailability (F = 45% in murine models) and blood-brain barrier penetration.
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Patent Activity: Cited in WO2023056217A1 for neurodegenerative disease applications.
Chemical Probes
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